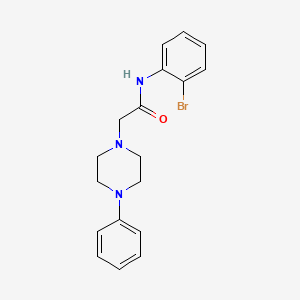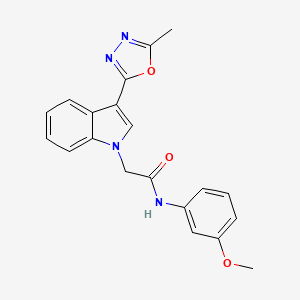
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA is a piperazine derivative that has been studied for its ability to modulate various biological processes, including neurotransmission, inflammation, and cancer progression.
Aplicaciones Científicas De Investigación
Antioxidant, Analgesic, and Anti-inflammatory Activities : A study designed and synthesized a compound similar to N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, which exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities. This implies potential therapeutic applications in managing pain and inflammation, as well as counteracting oxidative stress (Nayak et al., 2014).
Anticonvulsant and Antidepressant Activities : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant and antidepressant activities. Some derivatives significantly reduced immobility times in behavioral despair tests in mice, suggesting potential applications in treating depression and convulsive disorders (Xie et al., 2013).
Antimicrobial Activity : Some derivatives were synthesized and evaluated for antimicrobial activity. These compounds displayed good antimicrobial activities, with specific derivatives showing high activity against most strains. This suggests potential for developing new antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activity : A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their potential antitumor activity. Some compounds demonstrated considerable anticancer activity against certain cancer cell lines, indicating a potential role in cancer therapy (Yurttaş et al., 2015).
Anticonvulsant Agents : A study synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The compounds showed moderate anticonvulsant activity and were evaluated for their interaction with anticonvulsant biotargets, suggesting potential applications in treating epilepsy (Severina et al., 2020).
β-Secretase (BACE1) Inhibitors : Derivatives of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide were synthesized as β-secretase (BACE1) inhibitors, a therapeutic target for Alzheimer's disease. The study identified compounds with significant BACE1 inhibition, suggesting potential in treating neurodegenerative diseases (Edraki et al., 2015).
Anti-HIV Drugs : Density Functional Theory (DFT) studies on acetamide derivatives have shown that certain substitutions can significantly enhance their potency as anti-HIV drugs, providing insights into drug design for HIV treatment (Oftadeh et al., 2013).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOUIYCIPZGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)



![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)


